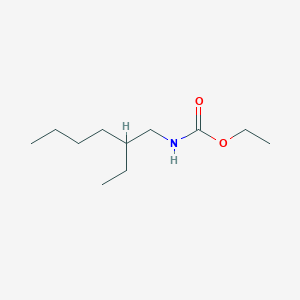

ethyl (2-ethylhexyl)carbamate

Description

Contextualization within the Carbamate (B1207046) Class of Organic Compounds

Carbamates are a class of organic compounds that share a common functional group with the general structure -NH(CO)O-. bionity.com Formally, they are derivatives of the unstable carbamic acid (NH₂COOH). wikipedia.orgresearchgate.net The carbamate functional group can be considered a hybrid of an amide and an ester, which imparts significant chemical stability. nih.gov This stability, combined with the ability to substitute various alkyl or aryl groups at the nitrogen and oxygen termini, allows for a vast number of possible structures. scielo.br

This structural versatility has led to the widespread importance of carbamates in numerous applications. They are integral to the production of polyurethane polymers, where repeating carbamate groups form the links in the polymer chain. wikipedia.org Furthermore, carbamates are prominent in medicinal chemistry and agriculture. researchgate.netscielo.br Many pharmaceuticals incorporate the carbamate moiety, and a significant number of insecticides, herbicides, and fungicides are based on carbamate structures. researchgate.netbohrium.comnih.gov The carbamate group is also a key tool in synthetic organic chemistry, where it is often used as a protecting group for amines during complex molecule synthesis. nih.gov

Structural Classification and Distinctive Features of Ethyl (2-Ethylhexyl)carbamate

This compound is a specific ester of carbamic acid. Its structure is defined by the attachment of an ethyl group to the carboxyl oxygen and a 2-ethylhexyl group to the nitrogen atom. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-ethylhexyl carbamate. nih.gov

The distinctive features of this molecule arise from its specific alkyl substituents. The ethyl group (CH₃CH₂-) is a simple, short-chain alkyl group. In contrast, the 2-ethylhexyl group is a larger, branched eight-carbon chain. This branching and significant hydrocarbon content make the molecule more lipophilic (fat-soluble) and larger than simpler carbamates like ethyl carbamate. These features influence its physical properties, such as its boiling point, density, and solubility.

Below is a table of key chemical properties for this compound.

| Property | Value |

| CAS Number | 4248-21-9 nih.gov |

| Molecular Formula | C₉H₁₉NO₂ nih.gov |

| Molecular Weight | 173.25 g/mol nih.gov |

| IUPAC Name | 2-ethylhexyl carbamate nih.gov |

| Density | 0.938 g/cm³ lookchem.com |

| Boiling Point | 247.42°C (estimate) echemi.com |

| Melting Point | 61°C echemi.com |

| XLogP3 | 3.1 nih.gov |

This data is compiled from multiple chemical databases and may include estimated values.

Overview of Academic Research Trajectories for Related Carbamates

Academic and industrial research into carbamate compounds has been extensive and has progressed along several key trajectories, driven by their diverse functionality.

Medicinal Chemistry and Drug Design: A significant area of research focuses on the use of carbamates as core components of therapeutic agents. acs.org Their chemical and proteolytic stability makes them excellent surrogates for peptide bonds in drug design. nih.gov Research has led to the development of numerous FDA-approved drugs containing a carbamate group, such as the cholinesterase inhibitors neostigmine (B1678181) and rivastigmine (B141) (used for neurodegenerative disorders) and the anticonvulsant felbamate. scielo.br Carbamates are also widely investigated as prodrugs to improve the stability and delivery of pharmaceuticals. nih.gov

Agrochemicals: The development of carbamate-based pesticides has been a major research field since the mid-20th century. scielo.brbohrium.com Compounds like carbaryl (B1668338) and carbofuran (B1668357) were developed as insecticides that function by inhibiting the acetylcholinesterase enzyme. bionity.com Research in this area focuses on creating more selective and less environmentally persistent agents. bohrium.com

Organic Synthesis: In synthetic organic chemistry, carbamates serve as one of the most reliable and widely used protecting groups for amines. researchgate.netnih.gov Research continues into new and more efficient methods for the synthesis of carbamates, including greener methods that avoid toxic reagents like phosgene (B1210022). researchgate.net

Nerve Agents: A specialized trajectory of carbamate research has involved their development as chemical warfare agents. scielo.brmdpi.com These carbamate nerve agents are potent acetylcholinesterase inhibitors, and some are included in the Chemical Weapons Convention (CWC) list of controlled substances. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-ethylhexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-4-7-8-10(5-2)9-12-11(13)14-6-3/h10H,4-9H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQLXUAFAGUBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways

Direct Synthesis Routes for Ethyl (2-Ethylhexyl)carbamate

The direct synthesis of this compound can be approached through several efficient chemical transformations that aim to form the core carbamate (B1207046) structure in a minimal number of steps. These routes often leverage common reagents and established reaction mechanisms.

Amidation and Esterification Reactions

The synthesis of carbamates is fundamentally related to amide and ester chemistry. A primary route involves the reaction of an alcohol with an isocyanate. In this case, 2-ethylhexanol would react with ethyl isocyanate. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group, leading to the formation of the carbamate linkage.

Alternatively, a haloformate, such as 2-ethylhexyl chloroformate, can be reacted with ethylamine. This reaction proceeds via nucleophilic acyl substitution, where the amine displaces the chloride, forming the N-C bond of the carbamate. Similarly, reacting ethyl chloroformate with 2-ethylhexylamine (B116587) would also yield the target product. These methods are foundational in carbamate synthesis google.com.

Another established pathway is the reaction of urea (B33335) with an alcohol, which can be used to produce carbamates without the use of more hazardous reagents like phosgene (B1210022) google.com. The reaction of urea with 2-ethylhexanol and ethanol (B145695), likely in a stepwise or carefully controlled manner, could be envisioned as a potential route.

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. For this compound, a one-pot approach could involve a three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide organic-chemistry.orgacs.org. This method avoids the use of toxic phosgene and utilizes an abundant C1 source acs.org. For instance, 2-ethylhexylamine, CO2, and an ethyl halide could be combined in the presence of a suitable base and catalyst to form the desired product. The amine first reacts with CO2 to form a carbamic acid intermediate, which is then alkylated by the ethyl halide organic-chemistry.orgnih.gov.

Another one-pot strategy involves the reaction of diamines, urea, and an alcohol over a solid catalyst, which has been demonstrated for the synthesis of dialkyl dicarbamates researchgate.net. A similar principle could be adapted for the synthesis of this compound.

Precursor Chemistry and Intermediate Derivatization in this compound Formation

The selection of precursors is critical to the successful synthesis of this compound. The primary building blocks are a source for the 2-ethylhexyl group, the ethyl group, and the carbamate core.

Key Precursors:

2-Ethylhexanol: A common branched, eight-carbon alcohol used in the synthesis of various esters, such as plasticizers and emollients researchgate.netresearchgate.netumw.edu.

Ethylamine or Ethanol: Provide the ethyl group attached to the nitrogen or oxygen of the carbamate, respectively.

Carbonyl Source: Reagents like phosgene (or its derivatives like triphosgene), urea, or carbon dioxide serve as the source of the C=O group google.comresearchgate.net.

Intermediate Derivatization: The concept of intermediate derivatization involves using a key, functionalized intermediate to generate a library of related compounds researchgate.net. In this context, a versatile intermediate like 2-ethylhexyl isocyanate could be synthesized first. This intermediate could then be reacted with a variety of nucleophiles, including ethanol, to produce the target carbamate. This approach allows for flexibility and the potential to create other related carbamate structures efficiently. The synthesis of isocyanates can be achieved from amines (like 2-ethylhexylamine) and a carbonyl source, often in a metal-free process involving a carbamic acid intermediate that is subsequently dehydrated organic-chemistry.org.

The formation of ethyl carbamate in other contexts, such as fermented beverages, highlights naturally occurring precursors like urea, citrulline, and carbamoyl (B1232498) phosphate, which react with ethanol fda.govresearchgate.netnih.gov. While the conditions are different, this underscores the fundamental reactivity of these precursor types.

Catalytic Systems and Their Mechanistic Roles in Synthesis

Catalysis is essential for enhancing the efficiency, selectivity, and environmental friendliness of carbamate synthesis. Both homogeneous and heterogeneous catalysts have been effectively employed.

Homogeneous Catalysis Approaches

Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and selectivity under mild conditions dntb.gov.ua. For carbamate synthesis, several types of homogeneous catalysts are utilized.

Organocatalysts: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to capture CO2 and facilitate its reaction with amines to form carbamic acid intermediates organic-chemistry.orgresearchgate.net.

Metal Complexes: Nickel-based catalytic systems, particularly with nitrogen-based bidentate ligands like bipyridines, have been shown to be effective for the dehydrative formation of urethanes from CO2, amines, and alcohols acs.org. Tin compounds have also been explored, though there is a drive to develop less toxic alternatives acs.orgnih.gov.

Acid Catalysis: For syntheses involving esterification or transesterification, homogeneous acid catalysts like p-toluenesulfonic acid are commonly used niscpr.res.in.

The mechanism in base-catalyzed reactions with CO2 often involves the activation of the amine by the catalyst, which facilitates the nucleophilic attack on the CO2 molecule. Subsequent proton transfer and reaction with an alkylating agent complete the synthesis rsc.orgnih.gov.

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas-phase reaction. This allows for easy separation and recycling of the catalyst, making them attractive for industrial processes mdpi.com.

Supported Metal Oxides: Catalysts such as TiO2/SiO2 and Cr2O3-NiO/SiO2 have proven effective for synthesizing alkyl carbamates from urea and alcohols. These catalysts provide acidic or basic sites on their surfaces that activate the reactants mdpi.com. For example, in the reaction of urea and an alcohol, the alcohol can be activated by adsorbing onto an acidic site on the catalyst surface, making it more susceptible to nucleophilic attack.

Zinc-Based Catalysts: Zinc-incorporated aluminophosphates (ZnAlPO4) have been developed for the one-pot synthesis of carbamates from diamines, urea, and alcohols. The catalyst's surface properties are crucial for facilitating the multi-step reaction cascade researchgate.net.

Ceria (CeO2): Ceria has been used as a reusable heterogeneous catalyst for the one-pot synthesis of carbamates from amines, CO2, and alcohols, showing good yields and selectivity even without dehydrating agents researchgate.net.

The mechanistic role of these solid catalysts involves the adsorption of reactants onto active sites on the catalyst surface. This interaction polarizes bonds, lowers activation energies, and orients the molecules for a favorable reaction. The specific nature of these surface interactions dictates the catalyst's activity and selectivity for the desired carbamate product.

Table of Reaction Conditions for Alkyl Carbamate Synthesis

| Carbamate Product | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl Carbamate | Urea, Methanol | 2.9 wt% TiO2/SiO2 | 170 | 6 | 97.5 | mdpi.com |

| Ethyl Carbamate | Urea, Ethanol | 7.1 wt% Cr2O3-6.3 wt% NiO/SiO2 | 170 | 4-6 | 97 | mdpi.com |

| Butyl Carbamate | Urea, Butanol | 1.4 wt% TiO2-6.1 wt% Cr2O3/SiO2 | 170 | 4-6 | 96 | mdpi.com |

| Methyl Benzylcarbamate | Benzylamine, CO2, Methanol | CeO2 | 150 | 24 | 92 | researchgate.net |

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of this compound synthesis is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield and selectivity of the reaction include the choice of solvent, reaction temperature, and pressure.

The solvent plays a crucial role in the synthesis of carbamates, influencing reactant solubility, reaction rates, and in some cases, the position of chemical equilibria. The choice of solvent can range from conventional organic solvents to more modern and environmentally benign options like ionic liquids.

In the context of carbamate synthesis from amines and dimethyl carbonate, ionic liquids have been demonstrated to act as both the solvent and catalyst. For instance, in the reaction of primary and secondary aliphatic amines with dimethyl carbonate, ionic liquids such as 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) have shown high activity. The use of ionic liquids can lead to high selectivity for the desired carbamate product, with yields often exceeding 90%. A key advantage is the potential for easy product separation, as the carbamate may precipitate from the reaction mixture.

The general trend for solvent suitability in carbamate synthesis often favors polar aprotic solvents, which can effectively solvate the intermediates and facilitate the reaction. However, the optimal solvent is highly dependent on the specific synthetic route employed.

Table 1: Effect of Different Solvents on Carbamate Synthesis Yield

| Solvent/Catalyst System | Substrates | Product | Yield (%) | Reference |

| [BMIm]Cl | n-Butylamine, Dimethyl Carbonate | Methyl N-butylcarbamate | >99 | ionike.com |

| [BMIm]Cl | n-Hexylamine, Dimethyl Carbonate | Methyl N-hexylcarbamate | >99 | ionike.com |

| No Solvent | Hexamethylenediamine, CO2, Diethyl Carbonate | Diethyl hexane-1,6-diylbis(carbamate) | 98 | ionike.com |

Temperature and pressure are critical parameters in controlling the rate and outcome of carbamate synthesis. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the formation of undesired by-products.

For the synthesis of ethyl carbamate from urea and ethanol using metal oxide catalysts, the reaction temperature is typically maintained between 100°C and 200°C. google.comgoogle.com Within this range, increasing the temperature generally leads to a faster reaction rate. However, excessively high temperatures can promote side reactions, such as the decomposition of reactants or products.

Pressure also plays a significant role, particularly in reactions involving gaseous reactants like carbon dioxide or in sealed reaction systems to maintain the concentration of volatile reactants. In the synthesis of ethyl carbamate from urea and ethanol, the reaction is conducted under a pressure of 0.1 to 2.0 MPa. google.comgoogle.com This pressure helps to keep the ethanol in the liquid phase at the elevated reaction temperatures and influences the equilibrium of the reaction.

The interplay between temperature and pressure is crucial for maximizing the yield. For example, in the synthesis of N-substituted carbamates, a specific combination of temperature and pressure is often required to achieve high conversions and selectivities.

Table 2: Influence of Temperature and Pressure on Ethyl Carbamate Synthesis from Urea and Ethanol

| Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Catalyst | Yield (%) | Reference |

| 100-200 | 0.1-2.0 | 1-12 | Metal Oxide | >95 | google.comgoogle.com |

| 170 | Not specified | 1 | [BMIm]Cl | 87.4 (for n-butylamine) | ionike.com |

| 120 | Not specified | Not specified | [BMIm]Cl | 95 (selectivity for cyclohexylamine) | ionike.com |

Synthesis of Structurally Related Carbamate Analogues and Derivatives

The synthetic methodologies for this compound can be readily adapted to produce a wide range of structurally related carbamate analogues and derivatives. By varying the alcohol, amine, or carbonyl source, carbamates with different alkyl and aryl substituents can be prepared.

One common approach is the reaction of various primary and secondary amines with a fixed carbonyl source, such as dimethyl carbonate, to yield a series of N-substituted carbamates. For instance, lead compounds like Pb(NO₃)₂ have been shown to be effective catalysts for the methoxycarbonylation of aliphatic amines with dimethyl carbonate, producing the corresponding methyl N-alkyl carbamates in high yields. epa.gov This methodology can be applied to 2-ethylhexylamine to produce mthis compound.

Similarly, transesterification offers a versatile route to carbamate analogues. masterorganicchemistry.com An existing carbamate, such as mthis compound, could be reacted with a different alcohol in the presence of a suitable catalyst to exchange the ester group. For example, reacting it with propanol (B110389) would yield propyl (2-ethylhexyl)carbamate. This method is particularly useful for introducing a variety of alkoxy groups into the carbamate structure.

The synthesis of N-substituted dicarbamates from dialkyl carbonates and polyurea derivatives over a MgO–ZnO catalyst also highlights the adaptability of these synthetic routes to create more complex carbamate structures. ionike.comionike.com

Table 3: Synthesis of Various N-Alkyl Carbamate Analogues

| Amine | Carbonyl Source | Catalyst | Product | Yield (%) | Reference |

| Butylamine | Dimethyl Carbonate | Pb(NO₃)₂ | Methyl N-butylcarbamate | 99 | epa.gov |

| Hexylamine | Dimethyl Carbonate | Pb(NO₃)₂ | Methyl N-hexylcarbamate | ~100 | epa.gov |

| Propylamine | Dimethyl Carbonate | Pb(NO₃)₂ | Methyl N-propylcarbamate | 93 | epa.gov |

| Hexamethylenediamine | Diethyl Carbonate | MgO-ZnO | Diethyl hexane-1,6-diylbis(carbamate) | 98 | ionike.com |

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Degradation Pathways of the Carbamate (B1207046) Linkage

The carbamate linkage in ethyl (2-ethylhexyl)carbamate is susceptible to hydrolysis under acidic, basic, and neutral conditions, leading to the cleavage of the molecule. The general products of this hydrolysis are 2-ethylhexanol, ethanol (B145695), carbon dioxide, and ammonia (B1221849), though the specific intermediates and reaction rates are highly dependent on the pH of the environment.

Under acidic conditions, the hydrolysis of this compound is catalyzed by protons (H+). The reaction mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the leaving group (2-ethylhexanol) result in the formation of an unstable carbamic acid derivative, which then decomposes to ethanol, carbon dioxide, and the ammonium (B1175870) ion. zendy.ioclemson.edu

Studies on related alkyl carbamates suggest that the A-2 mechanism (bimolecular acid-catalyzed hydrolysis) is common. zendy.io In this mechanism, the water molecule is involved in the rate-determining step. At very high acid concentrations, a shift to an A-1 mechanism (unimolecular acid-catalyzed hydrolysis), where the rate-determining step is the unimolecular dissociation of the protonated carbamate, may occur. researchgate.net

Table 1: Proposed Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | Proton transfer occurs to form a better leaving group. |

| 5. Leaving Group Elimination | 2-Ethylhexanol is eliminated. |

| 6. Decomposition | The resulting carbamic acid derivative decomposes to ethanol, carbon dioxide, and ammonium. |

In alkaline environments, the hydrolysis of this compound is facilitated by hydroxide (B78521) ions (OH-). For secondary carbamates like this compound, the generally accepted mechanism is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.netnih.gov This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the acyl-oxygen bond and the release of 2-ethylhexanol and a carbamate anion. The carbamate anion subsequently decomposes to ethanol, carbon dioxide, and ammonia. nih.gov

An alternative mechanism, the E1cB (unimolecular elimination from the conjugate base), is more common for primary carbamates where the nitrogen atom is not fully substituted. researchgate.netnih.gov Given the secondary nature of the amine in the parent carbamic acid of the target molecule, the BAC2 pathway is the more probable route. The rate of alkaline hydrolysis is generally faster than that of neutral or acid-catalyzed hydrolysis. clemson.edu

Table 2: Key Features of Base-Catalyzed Hydrolysis of this compound

| Feature | Description |

| Mechanism | Primarily BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). |

| Rate-Determining Step | Formation of the tetrahedral intermediate. clemson.edu |

| Products | 2-Ethylhexanol, Ethanol, Carbon Dioxide, Ammonia. |

| Relative Rate | Generally faster than acid-catalyzed or neutral hydrolysis. |

Thermolytic Decomposition Processes and Product Profiles

The thermal decomposition of this compound can proceed through several pathways, depending on the temperature and presence of catalysts. For N-alkylcarbamates, two primary decomposition routes are generally observed:

Elimination Reaction: This pathway involves the formation of an amine, an alkene, and carbon dioxide. In the case of this compound, this would likely lead to the formation of 2-ethyl-1-hexene, ethanol, and carbon dioxide, with the nitrogen being released as ammonia after subsequent reactions. This type of reaction often proceeds through a cyclic transition state. researchgate.net

Formation of Isocyanate and Alcohol: This is a common thermolytic pathway for carbamates and would yield 2-ethylhexyl isocyanate and ethanol. researchgate.netbutlerov.com This reaction is often reversible. butlerov.com

Studies on the thermolysis of similar alkyl carbamates have shown that these reactions typically occur at elevated temperatures, often in the range of 200-450°C in the gas phase. butlerov.comresearchgate.net The presence of catalysts can lower the required temperature and influence the product distribution. butlerov.com

Table 3: Potential Products of Thermolytic Decomposition of this compound

| Decomposition Pathway | Primary Products |

| Elimination | 2-Ethyl-1-hexene, Ethanol, Carbon Dioxide, Ammonia |

| Isocyanate Formation | 2-Ethylhexyl isocyanate, Ethanol |

Nucleophilic and Electrophilic Reactivity at Carbamate Centers

The carbamate group in this compound possesses both nucleophilic and electrophilic centers, defining its reactivity in various chemical transformations.

Nucleophilic Reactivity: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. chemtube3d.comquora.com This is the basis for the hydrolysis reactions discussed earlier, where water or hydroxide ions act as nucleophiles. Other strong nucleophiles can also attack this center, leading to substitution reactions. The nitrogen atom of the carbamate also has a lone pair of electrons and can exhibit nucleophilic character, although this is diminished due to resonance with the adjacent carbonyl group. masterorganicchemistry.com

Electrophilic Reactivity: The oxygen and nitrogen atoms of the carbamate can act as sites for electrophilic attack. mdpi.comresearchgate.net For instance, protonation of the carbonyl oxygen is the initial step in acid-catalyzed hydrolysis. Alkylation or acylation at the nitrogen or oxygen is also possible, although the nitrogen's reactivity is tempered by resonance. masterorganicchemistry.com Under certain conditions, electrophilic attack on the nitrogen can lead to the formation of N-substituted derivatives. bris.ac.uk

Table 4: Summary of Reactive Centers in this compound

| Reactive Center | Type of Reactivity | Common Reactants |

| Carbonyl Carbon | Electrophilic | Nucleophiles (e.g., H₂O, OH⁻) |

| Carbonyl Oxygen | Nucleophilic/Basic | Electrophiles (e.g., H⁺) |

| Nitrogen Atom | Nucleophilic/Basic | Electrophiles (e.g., alkylating agents) |

| Ester Oxygen | Nucleophilic/Basic | Electrophiles (e.g., H⁺) |

Radical Reactions and Oxidative Transformations

The chemical behavior of this compound under radical and oxidative conditions is dictated by the reactivity of its constituent functional groups: the carbamate moiety and the branched 2-ethylhexyl alkyl chain. While specific research on the radical and oxidative transformations of this compound is limited, a detailed understanding can be inferred from studies on structurally related compounds, such as ethyl carbamate and various 2-ethylhexyl esters. These reactions are critical for understanding the compound's environmental fate and potential metabolic pathways.

Oxidative Transformations of the Carbamate Group

The carbamate group, particularly the ethyl ester portion, is susceptible to oxidative metabolism. Studies on the closely related compound, ethyl carbamate (also known as urethane), have shown that it can undergo oxidation to produce reactive intermediates. researchgate.netresearchgate.net This bioactivation is often mediated by cytochrome P450 enzymes, particularly CYP2E1. researchgate.netmdpi.com The process involves the oxidation of the ethyl group to form vinyl carbamate, which is then further converted to a highly reactive vinyl carbamate epoxide. researchgate.netresearchgate.net This epoxide is an electrophilic species capable of binding to cellular macromolecules. researchgate.net

Exposure of cells to ethyl carbamate has been demonstrated to induce oxidative stress, characterized by the production of reactive oxygen species (ROS). researchgate.netnih.gov This can lead to a cascade of cellular effects, including depletion of antioxidants, disruption of membrane integrity, and damage to DNA and proteins. researchgate.netnih.gov While these findings are specific to ethyl carbamate, the fundamental reactive pathway of the ethyl ester portion of the carbamate suggests a potential route for the oxidative transformation of this compound.

Radical Reactions on the 2-Ethylhexyl Chain

The 2-ethylhexyl group provides several sites for radical attack. The carbon-hydrogen bonds of the alkyl chain can undergo homolytic cleavage when exposed to radical initiators or high-energy conditions like UV radiation. The tertiary C-H bond located at the branch point (carbon 2 of the hexyl chain) is particularly susceptible to hydrogen abstraction by radicals due to the relative stability of the resulting tertiary radical.

Photochemically produced hydroxyl radicals (•OH), for instance, are known to react with alkyl chains. mst.dk The reaction of •OH with an alkane chain typically involves the abstraction of a hydrogen atom to form water and an alkyl radical. This alkyl radical can then react with molecular oxygen to form a peroxyl radical, initiating a cascade of oxidative degradation reactions.

Interactive Data Table: Potential Products from Radical Abstraction on the 2-Ethylhexyl Moiety

The table below outlines the expected initial steps and products following a radical attack on the 2-ethylhexyl group of the molecule.

| Reactant | Attacking Radical | Site of Attack | Initial Product (Radical) | Subsequent Reaction (Example) | Final Product (Example) |

| This compound | Hydroxyl Radical (•OH) | Tertiary C-H on ethylhexyl chain | 2-(Carbamoyloxy)methylheptan-2-yl radical | Reaction with O₂ | 2-(Carbamoyloxy)methyl-2-hydroperoxyheptane |

| This compound | Hydroxyl Radical (•OH) | Secondary C-H on ethylhexyl chain | Various secondary alkyl radicals | Reaction with O₂ | Various hydroperoxy isomers |

Photochemical Transformations

Photodegradation is another important transformation pathway that involves radical mechanisms. While this compound is not a primary chromophore for absorbing sunlight, its degradation can be initiated by photosensitizers or in the presence of other reactive species generated photochemically. Studies on other 2-ethylhexyl esters, such as the sunscreen agent 2-ethylhexyl 4-methoxycinnamate (EHMC), have shown that they undergo photodegradation in the presence of reactive oxygen and chlorine species (ROCS). researchgate.net The degradation pathways for EHMC include photoisomerization and photolysis, leading to the formation of 2-ethylhexyl alcohol among other products. researchgate.net

Furthermore, research on oxime carbamates has demonstrated that they undergo clean homolysis of their N–O bonds upon UV photolysis, generating carbamoyloxyl and iminyl radicals. acs.org Although this compound lacks the oxime group, this highlights the general susceptibility of carbamate derivatives to photolytically induced radical reactions. The initiation of such reactions could lead to the cleavage of the ester linkage or degradation of the alkyl chain.

Interactive Data Table: Potential Oxidative Metabolites (based on Ethyl Carbamate model)

This table illustrates the potential oxidative transformation products of the carbamate moiety, using the well-documented metabolism of ethyl carbamate as a model.

| Parent Compound Moiety | Enzyme/Process | Key Intermediate | Reactive Metabolite |

| Ethyl Carbamate portion | Cytochrome P450 (CYP2E1) | Vinyl Carbamate | Vinyl Carbamate Epoxide |

| Ethyl Carbamate portion | Oxidative Stress | Reactive Oxygen Species (ROS) | Not applicable |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise chemical structure of ethyl (2-ethylhexyl)carbamate in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to provide a complete picture of the atomic framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. Based on established chemical shift principles and data from analogous structures, the following assignments for this compound are predicted.

Predicted ¹H NMR Data: The proton spectrum is characterized by distinct signals for the ethyl group and the more complex, overlapping signals of the 2-ethylhexyl chain.

| Assignment (Position) | Predicted δ (ppm) | Multiplicity | Integration | Description |

| H-a | ~1.25 | Triplet | 3H | Methyl protons of the O-ethyl group |

| H-b | ~4.10 | Quartet | 2H | Methylene (B1212753) protons of the O-ethyl group |

| H-c | ~4.80 - 5.20 | Broad Singlet | 1H | N-H proton |

| H-d | ~3.05 | Triplet | 2H | Methylene protons attached to Nitrogen |

| H-e | ~1.45 | Multiplet | 1H | Methine proton (chiral center) |

| H-f, g, h | ~1.20 - 1.40 | Multiplet | 8H | Four methylene protons in the hexyl chain |

| H-i | ~0.90 | Triplet | 3H | Terminal methyl protons of the hexyl chain |

| H-j | ~0.88 | Triplet | 3H | Methyl protons of the ethyl substituent |

This is an interactive data table. You can sort and filter the data.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

| Assignment (Position) | Predicted δ (ppm) | Description |

| C-1 | ~14.5 | Methyl carbon of the O-ethyl group |

| C-2 | ~60.5 | Methylene carbon of the O-ethyl group |

| C-3 | ~157.0 | Carbonyl carbon (C=O) |

| C-4 | ~44.0 | Methylene carbon attached to Nitrogen |

| C-5 | ~41.0 | Methine carbon (chiral center) |

| C-6 | ~31.0 | Methylene carbon in the hexyl chain |

| C-7 | ~29.0 | Methylene carbon in the hexyl chain |

| C-8 | ~24.0 | Methylene carbon in the hexyl chain |

| C-9 | ~14.0 | Terminal methyl carbon of the hexyl chain |

| C-10 | ~23.0 | Methylene carbon of the ethyl substituent |

| C-11 | ~11.0 | Methyl carbon of the ethyl substituent |

This is an interactive data table. You can sort and filter the data.

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Key expected correlations would confirm the ethyl and 2-ethylhexyl fragments.

| Proton | Correlates With | Inference |

| H-a (~1.25 ppm) | H-b (~4.10 ppm) | Connectivity of the O-ethyl group (CH₃-CH₂) |

| H-d (~3.05 ppm) | H-e (~1.45 ppm) | Connectivity of the N-CH₂-CH fragment |

| H-e (~1.45 ppm) | H-f, H-g, H-h, H-j | Connectivity of the chiral center to adjacent alkyl protons |

This is an interactive data table. You can sort and filter the data.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to, confirming the ¹H and ¹³C assignments. For instance, the proton signal at ~4.10 ppm (H-b) would show a cross-peak with the carbon signal at ~60.5 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (2-3 bonds) between protons and carbons, which are essential for connecting the distinct structural fragments.

| Proton | Correlates With (Carbon) | Inference (Connectivity over 2-3 bonds) |

| H-b (~4.10 ppm) | C-3 (~157.0 ppm) | Confirms the O-CH₂ linkage to the carbonyl carbon |

| H-d (~3.05 ppm) | C-3 (~157.0 ppm) | Confirms the N-CH₂ linkage to the carbonyl carbon |

| H-d (~3.05 ppm) | C-5 (~41.0 ppm), C-10 (~23.0 ppm) | Confirms the N-CH₂ attachment to the 2-ethylhexyl group |

This is an interactive data table. You can sort and filter the data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present.

The key vibrational bands expected for this compound are summarized below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 3300 - 3400 | N-H Stretch | A medium to strong band, characteristic of the secondary amide/carbamate (B1207046) N-H bond. |

| 2850 - 3000 | C-H Stretch | Strong, sharp bands corresponding to the aliphatic C-H bonds in the ethyl and 2-ethylhexyl groups. |

| 1680 - 1720 | C=O Stretch (Amide I) | A very strong and sharp absorption, characteristic of the carbamate carbonyl group. |

| 1510 - 1550 | N-H Bend (Amide II) | A medium to strong band resulting from the in-plane bending of the N-H bond coupled with C-N stretching. |

| 1200 - 1250 | C-O Stretch | A strong band associated with the stretching of the ester C-O bond. |

| 1000 - 1100 | C-N Stretch | A medium intensity band from the stretching of the carbamate C-N bond. |

This is an interactive data table. You can sort and filter the data.

These vibrational signatures confirm the presence of the core carbamate functionality (-NH-C(=O)-O-) and the extensive aliphatic structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₂₃NO₂), the calculated monoisotopic mass is 201.1729 Da. An HRMS measurement confirming this exact mass would validate the elemental composition.

Electron Ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern that can be used for structural confirmation. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a pentyl radical (C₅H₁₁) to form a fragment at m/z 130.

McLafferty-type rearrangement: Hydrogen transfer from the alkyl chain to the carbonyl oxygen, followed by cleavage, could lead to characteristic neutral losses.

Cleavage of the ester group: Fragmentation can occur at the C-O or O-C₂H₅ bonds.

| Predicted m/z | Possible Fragment Ion | Formula |

| 201 | [M]⁺ | [C₁₁H₂₃NO₂]⁺ |

| 172 | [M - C₂H₅]⁺ | [C₉H₁₈NO₂]⁺ |

| 156 | [M - OC₂H₅]⁺ | [C₉H₂₀N]⁺ |

| 130 | [M - C₅H₁₁]⁺ | [C₆H₁₂NO₂]⁺ |

| 112 | [C₈H₁₆]⁺ | [C₈H₁₆]⁺ |

| 88 | [C₄H₁₀NO]⁺ | [C₄H₁₀NO]⁺ |

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing (if crystalline forms are obtained)

This compound is presumed to be a liquid or a low-melting solid at ambient temperatures. Should a suitable single crystal be obtained, typically through low-temperature crystallization, X-ray crystallography would provide the most definitive structural information. This technique would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the solid state.

Crystal Packing: The arrangement of molecules within the crystal lattice, governed by intermolecular forces.

Hydrogen Bonding: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. X-ray analysis would reveal the specific hydrogen-bonding network (e.g., chains or dimers) that stabilizes the crystal structure.

As no public crystal structure is available, this analysis remains hypothetical but represents the gold standard for solid-state structural determination.

Circular Dichroism Spectroscopy for Chiral Recognition (if chiral centers are present or introduced)

The structure of this compound contains a single stereocenter at the C-2 position of the 2-ethylhexyl group. Consequently, the compound exists as a pair of enantiomers: (R)-ethyl (2-ethylhexyl)carbamate and (S)-ethyl (2-ethylhexyl)carbamate.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is an ideal technique for studying such chiral molecules.

Chiral Recognition: A racemic mixture (50:50 of R and S) would be CD-silent. However, a non-racemic or enantiopure sample would exhibit a distinct CD spectrum.

Absolute Configuration: The two enantiomers would produce mirror-image CD spectra. By comparing the experimentally measured spectrum to one predicted by quantum chemical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of an enantiomerically enriched sample could be determined.

This technique is therefore invaluable for the stereochemical analysis of this compound.

Advanced Chromatographic-Mass Spectrometric Coupling for Complex Mixture Analysis

The analysis of this compound in intricate mixtures, such as industrial formulations or environmental samples, necessitates the high separation efficiency of chromatography coupled with the sensitive and specific detection capabilities of mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the premier techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound would be separated on a capillary column, likely a non-polar or medium-polarity column, based on its boiling point and polarity. The retention time would be specific to the analytical conditions, including the column type, temperature program, and carrier gas flow rate. Following elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related compounds. This could result in the loss of a propyl or butyl radical from the 2-ethylhexyl group.

McLafferty-type Rearrangement: The presence of a carbonyl group and hydrogens on the 2-ethylhexyl chain could facilitate a McLafferty-type rearrangement, leading to the elimination of a neutral alkene molecule (e.g., ethene or butene) and the formation of a characteristic fragment ion.

Cleavage of the Carbamate Group: Fragmentation can occur at the C-O and N-C bonds of the carbamate functional group. This could lead to the formation of ions corresponding to the ethoxycarbonyl group ([C₂H₅OCO]⁺) or the 2-ethylhexylamino group ([C₈H₁₇NH]⁺).

Fragmentation of the 2-Ethylhexyl Chain: The branched 2-ethylhexyl chain itself can undergo fragmentation, leading to a series of alkyl fragment ions, typically separated by 14 mass units (CH₂).

A table of predicted key fragment ions in the EI mass spectrum of this compound is presented below.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Fragmentation Pathway |

| [C₁₁H₂₃NO₂]⁺ (Molecular Ion) | 201 | Intact ionized molecule |

| [C₈H₁₈N]⁺ | 128 | Cleavage of the ethoxycarbonyl group |

| [C₈H₁₇]⁺ | 113 | Loss of the carbamate group |

| [C₂H₅OCO]⁺ | 73 | Cleavage of the N-(2-ethylhexyl) bond |

| [C₄H₉]⁺ | 57 | Fragmentation of the 2-ethylhexyl chain |

| [C₂H₅]⁺ | 29 | Fragmentation of the ethyl group |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative for the analysis of this compound, particularly for samples that are not amenable to GC analysis due to matrix complexity or thermal lability of other components. In LC-MS/MS, the compound would be separated by reversed-phase liquid chromatography, followed by ionization, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

In positive-ion ESI, this compound would likely be detected as the protonated molecule, [M+H]⁺, at m/z 202. Tandem mass spectrometry (MS/MS) of this precursor ion would then be used to generate characteristic product ions for quantification and confirmation. The fragmentation in MS/MS is induced by collision-induced dissociation (CID).

For carbamates, a common fragmentation pathway involves the neutral loss of an isocyanate or an alcohol. For protonated this compound, characteristic fragmentation could include:

Loss of the 2-ethylhexyl group as an alkene: This would result in a product ion corresponding to protonated ethyl carbamate.

Loss of ethanol (B145695): Cleavage of the ethyl ester portion could lead to the loss of a neutral ethanol molecule.

Fragmentation of the protonated 2-ethylhexylamine (B116587) moiety: After the loss of the ethoxycarbonyl group.

A table of predicted precursor and product ions for the LC-MS/MS analysis of this compound in positive ESI mode is provided below.

| Precursor Ion | m/z | Predicted Product Ion(s) | m/z | Proposed Neutral Loss |

| [C₁₁H₂₃NO₂ + H]⁺ | 202 | [C₃H₈NO₂]⁺ | 90 | C₈H₁₆ (2-ethylhexene) |

| [C₉H₁₈NO]⁺ | 156 | C₂H₅OH (Ethanol) | ||

| [C₈H₁₈N]⁺ | 128 | C₃H₅O₂ (Ethoxycarbonyl radical) |

The selection of specific precursor-product ion transitions, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for the quantification of this compound in complex mixtures. The precise chromatographic conditions and mass spectrometric parameters would need to be optimized for each specific application and matrix. While experimental data for this specific compound is scarce in the public domain, the principles of mass spectrometric fragmentation of analogous carbamate structures provide a solid foundation for its characterization and analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational techniques provide insights into the intrinsic properties of a molecule in the absence of environmental effects.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the equilibrium geometry of molecules. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods incorporate electron correlation through an electron density functional.

For a molecule like ethyl (2-ethylhexyl)carbamate, geometry optimization would typically be performed using a method like DFT with a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). This process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure. The outcome of this optimization would be a set of Cartesian coordinates for each atom, from which bond lengths, bond angles, and dihedral angles can be determined.

Table 1: Representative Optimized Geometric Parameters for a Carbamate (B1207046) Moiety (from related studies) (Note: This data is illustrative and not specific to this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | ||

| C-O | 1.35 | ||

| C-N | 1.38 | ||

| O-C-N | 125 | ||

| C-N-H | 120 |

Carbamates can exist in syn and anti conformations due to the rotational barrier around the C-N bond. The anti rotamer is often favored energetically.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron density of the HOMO is expected to be localized on the nitrogen and oxygen atoms of the carbamate group, while the LUMO is likely centered on the carbonyl carbon.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Carbamate (Note: These values are hypothetical and for illustrative purposes only)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

Prediction of Vibrational Frequencies and Correlation with Experimental Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. Following a geometry optimization, a frequency calculation is performed at the same level of theory. The results provide a set of vibrational modes and their corresponding frequencies.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the functional groups present. For instance, the N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹, the C=O stretching of the carbamate group around 1700-1730 cm⁻¹, and C-O and C-N stretching vibrations at lower frequencies. The complex vibrations of the 2-ethylhexyl group would also be predicted.

These theoretical frequencies are often scaled by an empirical factor to better match experimental data due to approximations in the computational methods and the fact that calculations are typically performed on isolated molecules in the gas phase. A study on ethyl carbamate has shown that hydrogen bonding significantly influences the vibrational spectra.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Modes in a Carbamate (Note: This is a representative comparison and not specific data for this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H stretch | 3650 | 3468 | 3450 |

| C=O stretch | 1780 | 1710 | 1705 |

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Quantum Methods

The 2-ethylhexyl group in this compound introduces significant conformational flexibility. Conformational analysis aims to identify the different stable conformations (conformers) of a molecule and their relative energies. This is often achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

Molecular mechanics methods are computationally less expensive and are suitable for an initial broad search of the conformational space. The most stable conformers identified can then be subjected to more accurate quantum mechanical calculations (like DFT) for energy refinement and geometry optimization. The results of a conformational analysis are often visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. For carbamates, the syn and anti conformations of the carbamate group add to the complexity of the energy landscape. Studies on other carbamates have shown that the energy difference between these rotamers is typically small.

Elucidation of Reaction Mechanisms and Transition State Analysis using Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions could include its formation from an amine and a carbonate, or its hydrolysis.

To study a reaction mechanism, the structures of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction pathway, is also located. The energy of the transition state determines the activation energy of the reaction. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the located transition state connects the desired reactants and products.

For example, the formation of a carbamate from an amine and carbon dioxide has been studied computationally, revealing the role of intermediates and the energy barriers involved.

Intermolecular Interactions and Aggregation Studies (e.g., Hydrogen Bonding, van der Waals Forces)

Intermolecular interactions play a crucial role in determining the physical properties of a substance in its condensed phase. For this compound, the primary intermolecular interactions would be hydrogen bonding and van der Waals forces.

The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. Computational studies can model the formation of dimers or larger clusters of molecules to investigate the geometry and strength of these hydrogen bonds. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netnih.gov These models establish a correlation between the chemical structure and the properties of a compound, enabling the estimation of its behavior without the need for experimental measurements. researchgate.netnih.gov For this compound, specific QSPR studies are not extensively documented in publicly available literature. However, the principles of QSPR can be applied to predict its various properties by leveraging models developed for structurally similar compounds, such as other carbamates and esters. nih.govresearchgate.net

The core of QSPR modeling lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information on molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as orbital energies and charge distributions. nih.gov

Physicochemical descriptors: These relate to properties like hydrophobicity (logP) and polarizability.

Once a set of relevant descriptors is calculated for a series of compounds with known experimental property values, statistical methods are employed to build the QSPR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly used to establish the mathematical relationship between the descriptors and the property of interest. rsc.org

For carbamates, QSPR and Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various endpoints, including stability, toxicity, and biological activity. nih.govnih.gov These studies highlight the importance of descriptors related to the carbamate functional group's reactivity, which is influenced by the electronic and steric effects of its substituents. nih.govnih.gov In the case of this compound, the bulky and non-polar 2-ethylhexyl group would significantly influence descriptors related to hydrophobicity and molecular size, while the ethyl group on the ester side would have a more subtle electronic effect.

| Property | Predicted Value | Method/Source |

|---|---|---|

| XLogP3 | 3.1 | Computationally Derived |

| Boiling Point | 228.3 °C at 760 mmHg | Estimation |

| Melting Point | -6.5 °C | Estimation |

| Vapor Pressure | 0.02 mmHg at 25 °C | Estimation |

| Water Solubility | 583.1 mg/L at 25 °C | Estimation |

| Henry's Law Constant | 1.13 x 10-6 atm-m3/mol at 25 °C | Estimation |

Table 1. Predicted Physicochemical Properties of this compound.

It is crucial to approach such predicted data with an understanding of their limitations. The accuracy of QSPR predictions depends on the quality and diversity of the training data, the appropriateness of the selected descriptors and statistical method, and whether the compound of interest falls within the model's applicability domain. For a molecule like this compound, which combines features of both esters and carbamates with a branched alkyl chain, the most accurate predictions would come from models specifically trained on a set of structurally analogous compounds. Future research could focus on developing and validating specific QSPR models for this and related carbamates to provide more reliable predictions of their chemical behavior.

Applications in Materials Science and Specialized Industrial Processes

Utilization as a Chemical Intermediate in Advanced Organic Synthesis

Carbamates, in general, are versatile intermediates in organic synthesis. wikipedia.orgepa.gov They can be used in the production of a variety of other chemical compounds. For instance, ethyl carbamate (B1207046) has historically been used as an intermediate in the synthesis of pharmaceuticals and other chemicals. epa.gov Theoretically, ethyl (2-ethylhexyl)carbamate could serve a similar role. The presence of the bulky, branched 2-ethylhexyl group could be leveraged to introduce this specific alkyl chain into a target molecule, potentially influencing properties like solubility, viscosity, and thermal stability.

Role in Polymer Science and Precursor Chemistry for Novel Materials

While there is no direct evidence of this compound's use in polymer science, the individual components of its structure are relevant in this field. Carbamate linkages are the defining feature of polyurethanes, a major class of polymers. wikipedia.org The 2-ethylhexyl group is a common component in monomers and additives used in polymerization. For example, 2-ethylhexyl acrylate (B77674) is a widely used monomer in the production of adhesives, coatings, and plastics. ias.ac.in

Monomer or Co-monomer in Polymerization Reactions

For this compound to act as a monomer, it would need to possess reactive sites that allow it to link with other monomers to form a polymer chain. While the carbamate group itself can be part of a polymer backbone, as in polyurethanes, the structure of this compound does not lend itself to direct polymerization in the same way as a vinyl monomer like 2-ethylhexyl acrylate. It is conceivable that it could be chemically modified to introduce polymerizable groups, but there is no literature to support this.

Cross-linking Agent or Chain Extender

Cross-linking agents and chain extenders are molecules that can bridge polymer chains, increasing the molecular weight and modifying the properties of the final material. Typically, these molecules have two or more reactive functional groups. A related compound, 2-ethylhexyl (6-isocyanatohexyl)carbamate, possesses an isocyanate group, which is highly reactive and could function in this capacity. However, this compound lacks such reactive groups, making its direct use as a cross-linking agent or chain extender unlikely without prior chemical modification.

Solvent Properties and Niche Applications in Chemical Manufacturing

Ethyl carbamate has been used as a solvent and co-solvent for pesticides and fumigants. epa.gov The addition of the 2-ethylhexyl group to the carbamate structure would significantly increase its lipophilicity, suggesting that this compound would be a good solvent for nonpolar substances. Its potential utility would be in specialized applications where a high-boiling, non-volatile organic solvent with specific solubility characteristics is required. However, no such applications are documented.

Additive Functions in Material Formulations (e.g., Plasticizers, Stabilizers)

The 2-ethylhexyl group is a key component in many widely used plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), di(2-ethylhexyl) adipate (B1204190) (DEHA), and di(2-ethylhexyl) terephthalate (B1205515) (DEHT). nih.gov These molecules are added to polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. wikipedia.org The long, branched alkyl chain of the 2-ethylhexyl group is effective at disrupting polymer chain packing, which is the mechanism of plasticization.

Given its structure, it is plausible that this compound could exhibit some plasticizing properties. However, its effectiveness would likely be limited compared to molecules with two 2-ethylhexyl groups. There is no evidence to suggest its use as a commercial plasticizer or stabilizer.

Research into Catalytic Roles and Reaction Facilitation

There is no information in the scientific literature to suggest that this compound has been investigated for any catalytic roles or as a reaction facilitator. While some carbamate-containing molecules may be used as ligands for catalysts, this is a highly specialized area of research, and there is no indication that this specific compound has been explored for such purposes.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry principles is a primary driver for future research in the synthesis of carbamates, including ethyl (2-ethylhexyl)carbamate. ionike.com Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.govmdpi.com Future research will focus on developing safer, more sustainable, and atom-economical alternatives.

Key areas of development include:

CO2 as a C1 Feedstock: A significant area of green synthesis is the utilization of carbon dioxide (CO2), an abundant and non-toxic C1 source. ionike.com Research is ongoing to develop efficient catalytic systems for the three-component coupling reaction of amines, CO2, and alkyl halides to produce carbamates. nih.govresearchgate.net For this compound, this would involve reacting 2-ethylhexylamine (B116587) with CO2 and an ethylating agent. Continuous-flow processes for this reaction can reduce reaction times and improve safety. nih.govacs.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to chemical synthesis. nih.gov Promiscuous esterases and acyltransferases are being explored for the synthesis of various carbamates in aqueous media, which minimizes the need for organic solvents. nih.gov Research into lipases, which are effective for the synthesis of other 2-ethylhexyl esters, could be extended to the enzymatic production of this compound. researchgate.netnih.gov

Reusable Catalysts: To improve the sustainability of synthetic processes, the development of heterogeneous and reusable catalysts is crucial. mdpi.com Polymer-supported bases, such as immobilized 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and silica (B1680970) gel-supported metal oxide catalysts have shown promise in general carbamate synthesis and can be adapted for the production of specific long-chain carbamates. mdpi.comresearchgate.net

| Strategy | Key Reagents/Catalysts | Advantages | Potential Challenges |

|---|---|---|---|

| CO2 Utilization | Amine, CO2, Alkyl Halide, Base (e.g., DBU) | Uses renewable C1 source, avoids toxic reagents. nih.govresearchgate.net | Requires optimization of catalysts and reaction conditions for high yields. |

| Biocatalysis | Enzymes (Esterases, Lipases), Carbonate source | High selectivity, mild reaction conditions, aqueous media. nih.gov | Enzyme stability and cost, substrate scope. |

| Continuous Flow | Flow reactor, pumps, back-pressure regulator | Enhanced safety, reduced reaction time, easier scale-up. nih.govnih.gov | Initial equipment setup cost. |

| Heterogeneous Catalysis | Silica-supported catalysts, Polymer-bound reagents | Easy catalyst separation and reuse, reduced waste. mdpi.comresearchgate.net | Potential for catalyst leaching and deactivation. |

Innovations in Advanced Analytical Methodologies for Complex Matrices

The accurate detection and quantification of chemical compounds in complex matrices such as environmental samples or industrial products are essential. For long-chain carbamates like this compound, which may be present at low concentrations, future research will focus on enhancing the sensitivity, specificity, and speed of analytical methods.

Emerging trends in this area include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is the preferred technique for analyzing thermally labile compounds like many carbamates. taylorfrancis.com Future developments will likely involve the use of advanced mass spectrometers, such as quadrupole-linear ion trap (QTRAP) systems, which allow for highly sensitive multiple reaction monitoring (MRM) for quantification and enhanced product ion (EPI) scans for unambiguous confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: While challenging due to the thermal instability of carbamates, GC-MS offers high chromatographic resolution. scispec.co.th Innovations in derivatization techniques, such as flash methylation in the injector port, can make more carbamates amenable to GC-MS/MS analysis, providing both sensitivity and structural confirmation. scispec.co.th

Advanced Sample Preparation: The efficiency of any analytical method heavily relies on the sample preparation step. Future methodologies will likely incorporate advanced extraction techniques like micro-solid-phase extraction (μ-SPE), which offers high enrichment factors and requires minimal solvent, making it a greener alternative for extracting analytes from complex samples. nih.gov

| Technique | Principle | Key Advantages for Complex Matrices | Future Innovations |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; suitable for thermally labile compounds. taylorfrancis.comnih.gov | Improved ionization sources, high-resolution mass spectrometry (HRMS) for untargeted screening. |

| GC-MS/MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent separation efficiency. | Novel derivatization agents and automated in-injector derivatization. scispec.co.th |

| μ-SPE | Miniaturized solid-phase extraction. | High extraction efficiency, low solvent consumption, simplicity. nih.gov | Development of novel sorbent materials with higher selectivity. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

Understanding the reactivity and potential transformation pathways of this compound is crucial for predicting its environmental fate, metabolic profile, and stability in various applications. The carbamate functional group itself is a hybrid of an amide and an ester, giving it unique chemical properties. nih.govacs.org

Future research in this domain will likely focus on:

Metabolic Transformations: Drawing parallels from simpler compounds like ethyl carbamate, a key transformation pathway to investigate would be oxidation by cytochrome P-450 enzymes. nih.gov The bulky 2-ethylhexyl group would significantly influence the metabolic profile, and studies will aim to identify potential oxidative metabolites and their subsequent reaction pathways.

Hydrolytic and Thermal Stability: The stability of the carbamate linkage to hydrolysis under various pH conditions is a key parameter. nih.gov The electronic and steric effects of the ethyl and 2-ethylhexyl groups will dictate this stability. Furthermore, understanding its thermal degradation pathways is important for applications where it might be exposed to high temperatures.

Photochemical Reactivity: Investigating the reactivity of this compound under photochemical conditions is important for assessing its environmental persistence. The potential for photodegradation and the identification of resulting products will be a focus of future studies.

Enzymatic Degradation: Beyond metabolic transformation in organisms, the susceptibility of this compound to degradation by environmental microbial enzymes is a key aspect of its biodegradability.

Deeper Theoretical Insights into Molecular Interactions and Dynamics

Computational chemistry provides powerful tools to understand molecular structure, properties, and interactions at an atomic level. For this compound, theoretical studies can offer insights that are difficult to obtain through experiments alone.

Future theoretical investigations are expected to include:

Conformational Analysis: The flexible 2-ethylhexyl chain can adopt numerous conformations. Using methods like Density Functional Theory (DFT), researchers can explore the conformational landscape of the molecule to identify low-energy structures. acs.orgnih.gov This is crucial for understanding how the molecule interacts with its environment or biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound over time in different environments, such as in water or organic solvents. These simulations can reveal information about its solvation, aggregation behavior, and dynamic interactions. rsc.org

Intermolecular Interactions: A key aspect of theoretical studies is the analysis of non-covalent interactions, such as hydrogen bonding. acs.orgnih.gov The carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O, O-C). acs.org Understanding these interactions is fundamental to predicting the compound's physical properties and its ability to bind to other molecules.

Integration of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. researchgate.net For this compound and related structures, these computational tools offer vast potential.

Future applications of AI and ML include:

De Novo Design: Generative AI models can design novel carbamate derivatives with specific desired properties. acs.orgnih.gov By training on large datasets of known molecules, these models can propose new structures that are optimized for a particular function, such as enhanced biological activity or improved material properties.

Property Prediction: Machine learning models can be trained to predict a wide range of molecular properties, including physicochemical characteristics and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. chemrxiv.orgnih.gov This allows for the rapid in silico screening of virtual compounds before committing resources to their synthesis.

Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions, including yields and potential byproducts. cmu.edu Autonomous systems can even perform experiments to optimize reaction conditions for the synthesis of a target molecule, significantly speeding up process development.

Synthesizability Assessment: A major challenge in de novo design is ensuring that the generated molecules are synthetically accessible. nih.gov AI-driven retrosynthesis tools can analyze a designed molecule and propose a viable synthetic route, bridging the gap between computational design and laboratory reality.

Q & A

Q. What analytical methods are recommended for detecting ethyl carbamate in food and biological matrices?

Ethyl carbamate (EC) detection requires sensitive techniques due to its low concentrations in complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard, offering high specificity and low limits of detection (LOD: 0.5–35 μg/L). Key steps include:

- Extraction : Dichloromethane or salting-out with potassium carbonate for alcohol reduction .

- Clean-up : Diatomaceous earth (Extrelut) or alumina columns to remove interfering compounds .

- Internal standards : Stable isotopes like [¹³C,¹⁵N]-EC or propyl carbamate improve quantification accuracy .

- Columns : Polar phases (DB-Wax, Carbowax 20M) enhance separation .

Method validation should follow ISO/IEC 17025 guidelines, with uncertainty sources (e.g., calibration curves, recovery rates) quantified per GB/T 27418-2017 .

Q. How does ethanol intake influence ethyl carbamate metabolism and carcinogenicity?

EC metabolism is primarily mediated by CYP2E1, which ethanol competitively inhibits, slowing EC clearance. Chronic ethanol exposure upregulates CYP2E1, potentially increasing EC bioactivation to carcinogenic vinyl carbamate. However, acute ethanol co-exposure may reduce EC carcinogenicity by delaying metabolic activation . Experimental designs should:

- Use in vivo models (mice/rats) with controlled ethanol dosing.

- Monitor urinary metabolites (e.g., N-acetyl-S-(2-oxoethyl)-L-cysteine) as biomarkers .

Q. What are the primary formation pathways of ethyl carbamate in fermented foods?

EC forms via reactions between ethanol and nitrogenous precursors:

- Urea pathway : Yeast-derived urea reacts with ethanol during fermentation/storage, especially in wine and spirits .

- Cyanate pathway : Cyanide (from stone fruits) oxidizes to cyanate, reacting with ethanol in distilled spirits .

- Citrulline pathway : Bacterial arginine metabolism in fermented soy products generates citrulline, a precursor .

Controlled fermentation (pH, temperature) and precursor removal (e.g., urease treatment) mitigate EC formation .

Q. How is ethyl carbamate classified in terms of carcinogenic risk?

The International Agency for Research on Cancer (IARC) classifies EC as Group 2A ("probably carcinogenic to humans") based on:

- Animal studies : Dose-dependent tumors in mice (lung, liver) via genotoxic mechanisms (DNA adducts, chromosomal aberrations) .

- Human data : Limited epidemiological evidence, but in vitro studies show EC induces sister chromatid exchange in human lymphocytes .

Risk assessments use benchmark dose lower limits (BMDL: 0.3 mg/kg bw/day) and margin of exposure (MOE) calculations .

Advanced Research Questions

Q. How can contradictions in ethyl carbamate’s genotoxicity data be resolved?

Discrepancies arise from assay sensitivity and metabolic activation conditions:

- In vitro : EC rarely induces point mutations in mammalian cells without exogenous activation (e.g., S9 liver fractions) .

- In vivo : Positive clastogenicity (chromosomal aberrations, micronuclei) in somatic cells of mice/rats, but poor correlation with tumor sites .

Recommendations: - Use humanized CYP2E1 transgenic models to mimic metabolic activation.

- Apply omics (transcriptomics, adductomics) to identify EC’s non-genotoxic mechanisms .

Q. What methodological challenges exist in quantifying ethyl carbamate at trace levels?

Key challenges include:

- Matrix effects : Ethanol and lipids interfere with extraction; solid-phase microextraction (SPME) improves specificity .

- Uncertainty sources : Calibration curve nonlinearity (R² < 0.99) contributes >50% to measurement uncertainty .

- Interlaboratory variability : Harmonize protocols via ring trials (e.g., AOAC International) .

Solutions: Use isotope dilution MS and participatory validation frameworks (e.g., FDA-TTB collaborations) .

Q. How should experiments be designed to study ethanol’s dual role in EC metabolism?

Controlled factorial designs are critical:

- Variables : Ethanol dose (acute vs. chronic), EC concentration, exposure duration.

- Endpoints : CYP2E1 activity (Western blot), DNA adducts (³²P-postlabeling), and tumor incidence .

- Models : Use Cyp2e1-null mice to isolate ethanol’s enzymatic effects .

Q. What emerging strategies reduce ethyl carbamate in food without compromising quality?

Research focuses on:

- Enzymatic degradation : Recombinant acid urease hydrolyzes urea in wine (LOD reduction: ~80%) .

- Yeast engineering : CRISPR-modified Saccharomyces strains with reduced urea/citrulline synthesis .

- Precursor sequestration : Activated carbon or molecularly imprinted polymers bind cyanide/urea .

Validation requires stability testing under industrial conditions (e.g., distillation temperatures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.